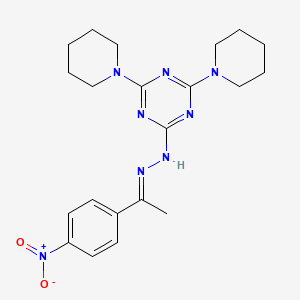![molecular formula C15H14N2O5 B3862855 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B3862855.png)
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one
説明
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one, also known as ENPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENPP is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 339.34 g/mol.
作用機序
The mechanism of action of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one is not fully understood. However, it has been proposed that 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one exerts its biological effects by inhibiting the activity of various enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and phospholipase A2 (PLA2). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has also been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is soluble in organic solvents, which makes it easy to handle in the lab. 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, one limitation of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one is its poor water solubility, which may limit its use in certain applications.
将来の方向性
For research on 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one include the development of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one-based drugs, the synthesis of novel derivatives of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one, and the use of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one as a precursor for the synthesis of organic semiconductors and dyes.
科学的研究の応用
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In agriculture, 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been used as a pesticide due to its insecticidal properties. It has also been used as a precursor for the synthesis of other bioactive compounds. In material science, 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been used as a starting material for the synthesis of organic semiconductors and dyes.
特性
IUPAC Name |
(E)-3-(4-ethoxy-2-nitroanilino)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-2-21-11-5-6-12(13(10-11)17(19)20)16-8-7-14(18)15-4-3-9-22-15/h3-10,16H,2H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKIJFLENHGGMI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC=CC(=O)C2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5539638 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3862775.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3862810.png)
![4-nitrobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3862815.png)



![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B3862831.png)
![1-{4-[2-hydroxy-3-(1-naphthyloxy)propyl]-1-piperazinyl}-4-(1-naphthyloxy)-2-butanol](/img/structure/B3862841.png)
![{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B3862846.png)

![2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3862868.png)

![4-methoxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3862874.png)